molecular formula C16H14O3 B13894916 4-[2-(4-methylphenoxy)acetyl]Benzaldehyde

4-[2-(4-methylphenoxy)acetyl]Benzaldehyde

Cat. No.: B13894916
M. Wt: 254.28 g/mol
InChI Key: RRZKDFYBSHGAHK-UHFFFAOYSA-N
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Description

4-[2-(4-methylphenoxy)acetyl]Benzaldehyde is an organic compound with the molecular formula C16H14O3 It is a derivative of benzaldehyde, featuring a phenoxyacetyl group substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methylphenoxy)acetyl]Benzaldehyde typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the target compound. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methylphenoxy)acetyl]Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[2-(4-methylphenoxy)acetyl]benzoic acid.

    Reduction: 4-[2-(4-methylphenoxy)acetyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-methylphenoxy)acetyl]Benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-methylphenoxy)acetyl]Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxyacetyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    Benzaldehyde, 4-[(2-methylphenyl)methoxy]-: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

4-[2-(4-methylphenoxy)acetyl]Benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-[2-(4-methylphenoxy)acetyl]benzaldehyde

InChI

InChI=1S/C16H14O3/c1-12-2-8-15(9-3-12)19-11-16(18)14-6-4-13(10-17)5-7-14/h2-10H,11H2,1H3

InChI Key

RRZKDFYBSHGAHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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